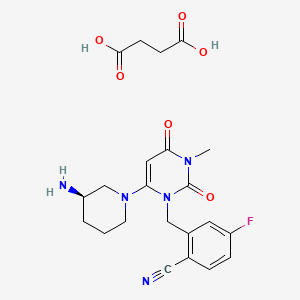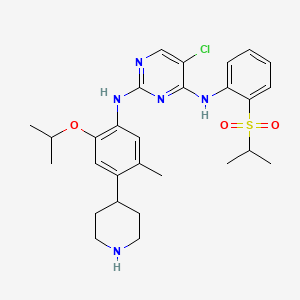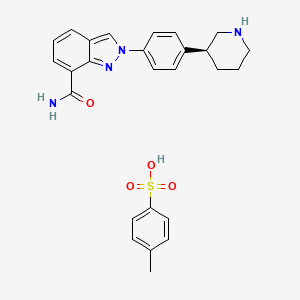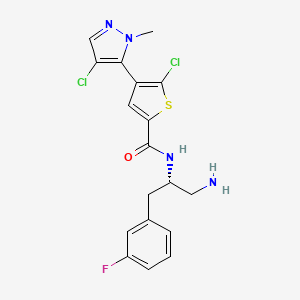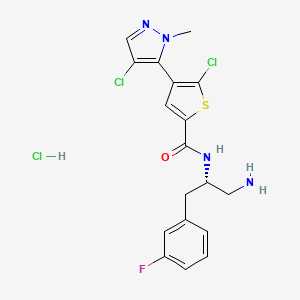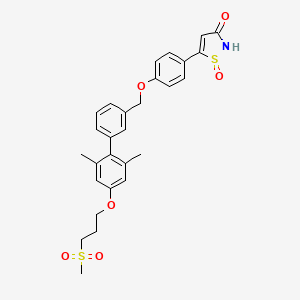
GPR40 Activator 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GPR40 Activator 2 is a potent activator of the G-protein-coupled receptor 40 (GPR40), also known as the free fatty acid receptor . It is used for research purposes and is not sold to patients . The activation of GPR40 has been associated with the augmentation of insulin secretion, making it a potential therapeutic target for metabolic diseases such as type 2 diabetes .
Molecular Structure Analysis
The molecular weight of GPR40 Activator 2 is 539.66, and its molecular formula is C28H29NO6S2 . The compound appears as a solid, white to off-white in color .Physical And Chemical Properties Analysis
GPR40 Activator 2 is a solid, white to off-white compound . It has a molecular weight of 539.66 and a molecular formula of C28H29NO6S2 . It is soluble in DMSO .Applications De Recherche Scientifique
Insulin Secretion and Type 2 Diabetes Treatment : GPR40, activated by GPR40 Activator 2, plays a significant role in enhancing insulin secretion, particularly in response to fatty acids. This makes GPR40 a promising target for type 2 diabetes treatment. GPR40 agonists, like GPR40 Activator 2, are being considered for their beneficial effects in type 2 diabetes by potentiating insulin secretion without the risk of hypoglycemia (Ferdaoussi et al., 2012); (Wang, Dougherty, & Danner, 2016).
Role in Pancreatic β-Cells : GPR40 is predominantly expressed in pancreatic β-cells. It mediates the potentiating effect of fatty acids on glucose-stimulated insulin secretion but does not contribute to the chronic deleterious effects of fatty acids. Studies have shown that protein kinase D is a downstream target of GPR40, regulating actin remodeling and amplifying insulin secretion in response to fatty acids (Ferdaoussi et al., 2012).
Development of GPR40 Agonists : Research has focused on developing selective GPR40 agonists as potential therapeutic agents for type 2 diabetes. These agonists are shown to enhance glucose-dependent insulin secretion and improve glucose tolerance in animal models, suggesting their utility in diabetes management (Tan et al., 2008).
Clinical Studies and Drug Development : Clinical studies on novel GPR40 agonists have demonstrated their potential in managing diabetes. For instance, TAK-875, a selective GPR40 agonist, has shown promising results in patients with type 2 diabetes (Araki, Hirayama, Hiroi, & Kaku, 2012).
Bone Health and Metabolic Disorders : GPR40 also has implications beyond diabetes. It has been shown to protect against bone loss by inhibiting osteoclast differentiation, suggesting its potential role in treating metabolic and age-related bone disorders (Wauquier et al., 2013).
Neurological Implications : GPR40 expression in the central nervous system, particularly in brain regions involved in memory and learning, suggests a potential role in neurological functions and diseases. This opens up avenues for exploring GPR40 in the context of cognitive functions and related disorders (Ma et al., 2007).
Safety And Hazards
Users should avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling GPR40 Activator 2 . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . All sources of ignition should be removed, and personnel should be evacuated to safe areas in case of a spill or leak .
Orientations Futures
GPR40 Activator 2 has shown efficacy in increasing insulin secretion and lowering blood glucose in rodent models of type 2 diabetes . Recent phase I and phase II clinical trials in humans have shown that the GPR40 agonist TAK-875 reduces fasting and postprandial blood glucose and lowers HbA1c with efficacy equal to that of the sulfonylurea glimepiride without inducing hypoglycemia or evidence of tachyphylaxis . These data suggest that targeting the GPR40 receptor can be a viable therapeutic option for the treatment of type 2 diabetes .
Propriétés
IUPAC Name |
5-[4-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]phenyl]-1-oxo-1,2-thiazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO6S2/c1-19-14-25(34-12-5-13-37(3,32)33)15-20(2)28(19)23-7-4-6-21(16-23)18-35-24-10-8-22(9-11-24)26-17-27(30)29-36(26)31/h4,6-11,14-17H,5,12-13,18H2,1-3H3,(H,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYCNSCKGNAXFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC=C(C=C3)C4=CC(=O)NS4=O)C)OCCCS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
GPR40 Activator 2 | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

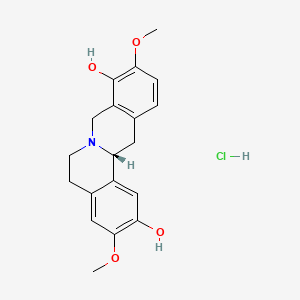
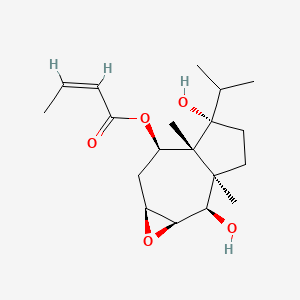
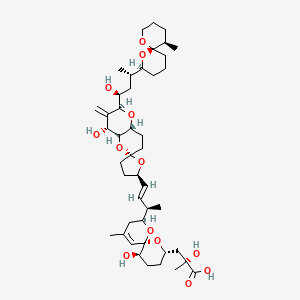
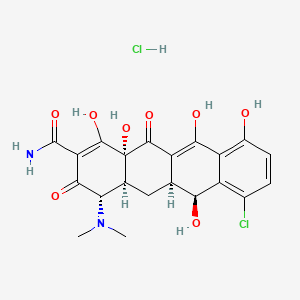
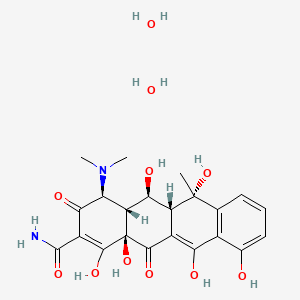
![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)
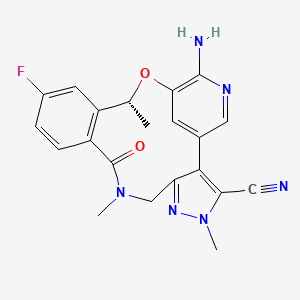
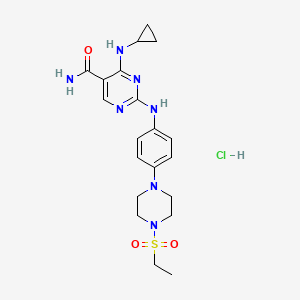
![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)
